ISOPROPYL 4-[({5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE
Overview
Description
Isopropyl 4-({5-[(2-chlorophenoxy)methyl]-2-furoyl}amino)benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes a furoyl group, a chlorophenoxy group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-[({5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-({5-[(2-chlorophenoxy)methyl]-2-furoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Isopropyl 4-({5-[(2-chlorophenoxy)methyl]-2-furoyl}amino)benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-[({5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: A simpler ester with a similar benzoate structure.
2-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the ester linkage.
Furoyl chloride: Contains the furoyl group but lacks the ester and chlorophenoxy groups.
Uniqueness
Isopropyl 4-({5-[(2-chlorophenoxy)methyl]-2-furoyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5/c1-14(2)28-22(26)15-7-9-16(10-8-15)24-21(25)20-12-11-17(29-20)13-27-19-6-4-3-5-18(19)23/h3-12,14H,13H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLMXYUEXKSCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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